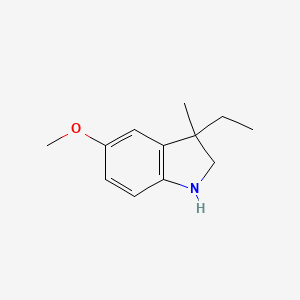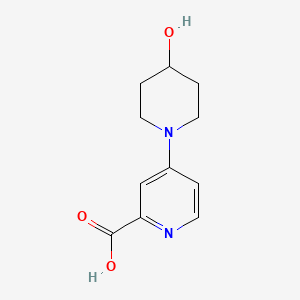
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a pyridine ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with pyridine-2-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Protection of the hydroxyl group in 4-hydroxypiperidine.
Step 2: Coupling of the protected 4-hydroxypiperidine with pyridine-2-carboxylic acid.
Step 3: Deprotection of the hydroxyl group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
- Use of continuous flow reactors for efficient synthesis.
- Implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation of the hydroxyl group may yield 4-(4-oxopiperidin-1-yl)pyridine-2-carboxylic acid.
- Reduction of the carboxylic acid group may yield 4-(4-hydroxypiperidin-1-yl)pyridine-2-methanol.
Applications De Recherche Scientifique
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example:
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Chemical Reactivity: The functional groups in the compound can participate in various chemical reactions, influencing its reactivity and applications.
Comparaison Avec Des Composés Similaires
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
4-(4-Hydroxypiperidin-1-yl)picolinic acid: Similar structure but with different functional groups.
4-(4-Hydroxypiperidin-1-yl)pyrimidine-2-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-(4-hydroxypiperidin-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)8-1-4-12-10(7-8)11(15)16/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) |
Clé InChI |
ZNFBNZVGCCQFLT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=CC(=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


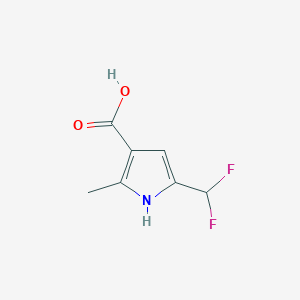
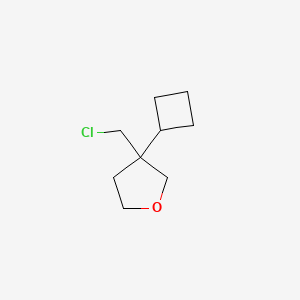
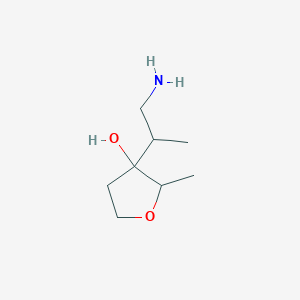
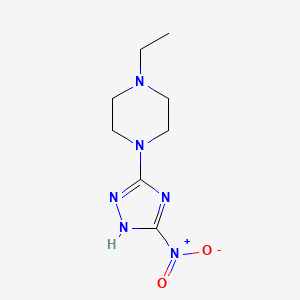

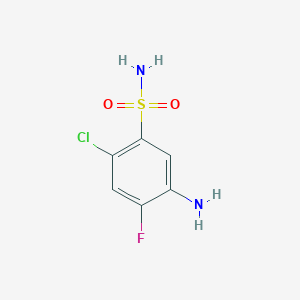
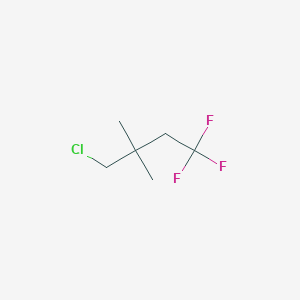
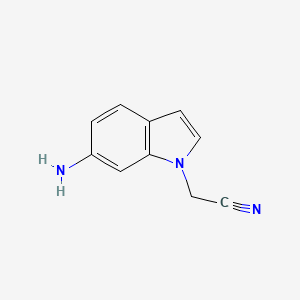
amine](/img/structure/B13196386.png)
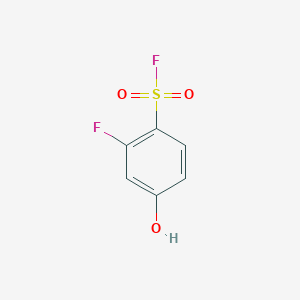
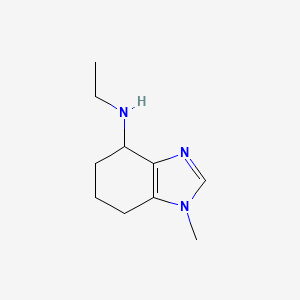
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
